2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid
Overview
Description
“2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid” is a chemical compound with the CAS Number: 1041555-04-7 . It has a molecular weight of 289.36 . The IUPAC name for this compound is 2-[(4-isopropylbenzoyl)amino]-3-thiophenecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15NO3S/c1-9(2)10-3-5-11(6-4-10)13(17)16-14-12(15(18)19)7-8-20-14/h3-9H,1-2H3,(H,16,17)(H,18,19) . This indicates the presence of 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom in the molecule .Scientific Research Applications
Rhodium-Catalyzed C3-Selective Alkenylation
The regioselective C3-alkenylation of thiophene-2-carboxylic acids, through rhodium/silver-catalyzed oxidative coupling with alkenes, showcases a method for modifying thiophene derivatives without decarboxylation. This process applies to a wide array of substrates, demonstrating the compound's utility in synthetic chemistry (Iitsuka et al., 2013).
Synthesis of Pyrimidin-4(3H)-ones
The synthesis of 3-acyl-5,6-dihydro-2-phenylthieno-[2,3-d]pyrimidin-4(3H)-ones from 2-benzamido-4,5-dihydro-3-thiophene carbonitriles reveals the compound's role in constructing pyrimidinones, indicating its significance in medicinal chemistry and material science (Maruoka et al., 1994).
Antimicrobial Activity of Thiophene Derivatives
New series of furan/thiophene-1,3-benzothiazin-4-one hybrids synthesized from thiophene derivatives exhibited significant in vitro antimicrobial activities, highlighting the potential of 2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid and its derivatives in developing new antimicrobial agents (Popiołek et al., 2016).
Electrochemical DNA Sensor Applications
Thiophene derivatives synthesized for hybridized electrochemical DNA sensors composed of a conductive polymer and oligo-DNA demonstrate the application of thiophene compounds in biosensing and bioelectronics, providing a foundation for developing advanced sensors and diagnostic tools (Kang et al., 2004).
Metal-Organic Frameworks for Sensing and Pesticide Removal
The construction of metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylate showcases the application of thiophene derivatives in creating materials with specific functionalities, such as luminescence sensing of environmental contaminants and pesticide removal, indicating their potential in environmental monitoring and remediation (Zhao et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
2-[(4-propan-2-ylbenzoyl)amino]thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-9(2)10-3-5-11(6-4-10)13(17)16-14-12(15(18)19)7-8-20-14/h3-9H,1-2H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAWCJGITMCVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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